2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione
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Overview
Description
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione is a synthetic organic compound that features a nitrophenyl group, a piperidine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione typically involves the following steps:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Introduction of the piperidine ring: This step involves the reaction of the nitrophenyl intermediate with piperidine under appropriate conditions.
Formation of the thione group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-1-(morpholin-1-yl)ethane-1-thione: Similar structure but with a morpholine ring instead of a piperidine ring.
Properties
CAS No. |
77129-71-6 |
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Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1-piperidin-1-ylethanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-6-4-5-11(9-12)10-13(18)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 |
InChI Key |
CKJRDRYGBSSQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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